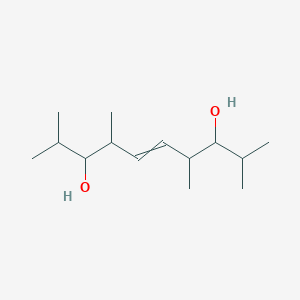

2,4,7,9-Tetramethyldec-5-ene-3,8-diol

Description

2,4,7,9-Tetramethyldec-5-ene-3,8-diol is an aliphatic diol characterized by a 10-carbon backbone (decane) with a double bond at position 5 (dec-5-ene), hydroxyl groups at positions 3 and 8, and methyl substituents at positions 2, 4, 7, and 9.

Properties

CAS No. |

91128-57-3 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

2,4,7,9-tetramethyldec-5-ene-3,8-diol |

InChI |

InChI=1S/C14H28O2/c1-9(2)13(15)11(5)7-8-12(6)14(16)10(3)4/h7-16H,1-6H3 |

InChI Key |

DIQPLYGSWMIYSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C)C=CC(C)C(C(C)C)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key differences between 2,4,7,9-Tetramethyldec-5-ene-3,8-diol and its closest analog, 2,4,7,9-Tetramethyl-5-decyne-4,7-diol:

Key Observations :

- The ene vs. yne backbone alters molecular weight and hybridization (sp² vs. sp), impacting reactivity.

- Hydroxyl Position Differences : The 3,8-diol configuration in the target compound vs. 4,7-diol in the yne analog may influence intramolecular hydrogen bonding and solubility.

Comparison with Aromatic Diols (e.g., Benzo[a]pyrene-7,8-diol)

Aromatic diols like benzo[a]pyrene-7,8-diol () differ fundamentally in structure and application:

Key Observations :

- Electronic Structure : The conjugated π-system in aromatic diols facilitates metabolic activation to electrophilic intermediates (e.g., diol-epoxides), unlike the aliphatic target compound.

- Applications : Aliphatic diols are often used in polymer synthesis or as surfactants, whereas aromatic diols like benzo[a]pyrene derivatives are studied for their toxicological profiles.

Nomenclature Considerations

The IUPAC naming rules () clarify that positional descriptors (e.g., "3,8-diol" vs. "4,7-diol") and backbone unsaturation (ene vs. yne) are critical for distinguishing isomers. For example, the yne derivative’s PIN (Preferred IUPAC Name) is 2,3,8,9-tetramethyldec-5-yne-3,8-diol, while the target compound’s PIN would prioritize the double bond and hydroxyl positions.

Q & A

Q. How can AI-driven autonomous laboratories enhance the high-throughput screening of diol derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.